3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline is an organic compound that features a bromine atom, a methyl group, and a piperazine ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline typically involves the following steps:
Methylation: The addition of a methyl group to the aniline core.
Piperazine Substitution: The attachment of a 4-methylpiperazine group to the aniline ring.
A common synthetic route involves the bromination of 2-methyl-6-nitroaniline followed by reduction to form 2-methyl-6-bromoaniline. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and methylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and methyl groups may also influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(4-methylpiperazin-1-yl)aniline: Similar structure but with different substitution patterns.
3-(4-methylpiperazin-1-yl)aniline: Lacks the bromine atom and methyl group.
4-(4-methylpiperazin-1-yl)aniline: Similar but without the bromine and methyl groups.
Uniqueness
3-Bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The presence of the bromine atom and the piperazine ring makes it particularly valuable for medicinal chemistry applications .
Properties
Molecular Formula |
C12H18BrN3 |
---|---|
Molecular Weight |
284.20 g/mol |
IUPAC Name |
3-bromo-2-methyl-6-(4-methylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H18BrN3/c1-9-10(13)3-4-11(12(9)14)16-7-5-15(2)6-8-16/h3-4H,5-8,14H2,1-2H3 |
InChI Key |
XLPIRXSASJZJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)N2CCN(CC2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.